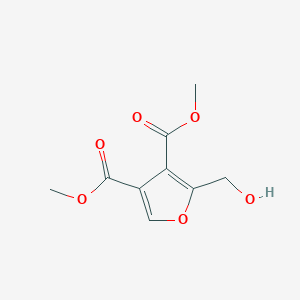
2,5-Diphenyl-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenyl-1,4-dioxane is an organic compound with the molecular formula C16H16O2. It is a heterocyclic compound featuring a dioxane ring substituted with two phenyl groups at the 2 and 5 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Diphenyl-1,4-dioxane can be synthesized through several methods. One common synthetic route involves the reaction of styrene oxide with phenylacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the dioxane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diphenyl-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxane derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl rings .
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyl-1,4-dioxane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,5-diphenyl-1,4-dioxane involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound can act as a substrate for enzymes like cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react to produce various products, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxane: A simpler analog without phenyl groups, known for its solvent properties.
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: A structurally similar compound with different substituents.
Uniqueness: 2,5-Diphenyl-1,4-dioxane is unique due to the presence of phenyl groups, which impart distinct chemical properties and reactivity compared to other dioxane derivatives. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
24407-16-7 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2,5-diphenyl-1,4-dioxane |
InChI |
InChI=1S/C16H16O2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
ABGVEUTTXDOFNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
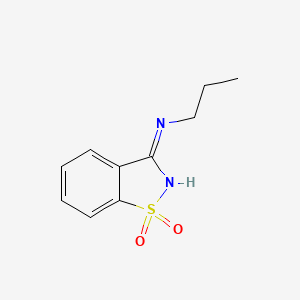
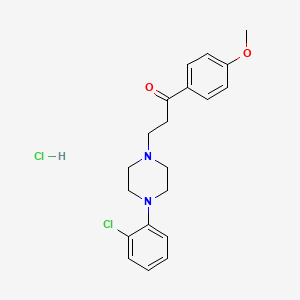

![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
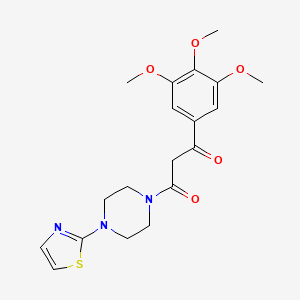

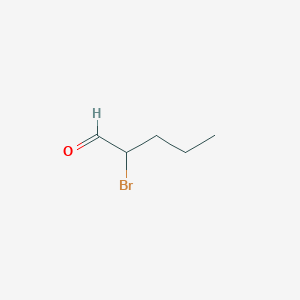
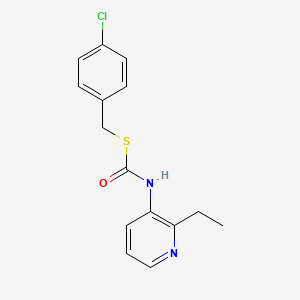
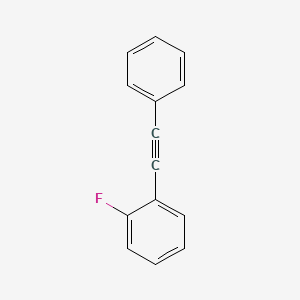
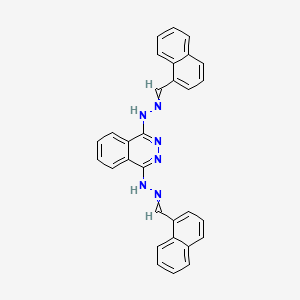
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
